N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylbenzamide
CAS No.: 377057-99-3
Cat. No.: VC18496544
Molecular Formula: C13H14N2OS
Molecular Weight: 246.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 377057-99-3 |
|---|---|
| Molecular Formula | C13H14N2OS |
| Molecular Weight | 246.33 g/mol |
| IUPAC Name | N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylbenzamide |
| Standard InChI | InChI=1S/C13H14N2OS/c1-8-6-4-5-7-11(8)12(16)15-13-14-9(2)10(3)17-13/h4-7H,1-3H3,(H,14,15,16) |
| Standard InChI Key | GLLXEFSGALYIRQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylbenzamide features a thiazole ring substituted with methyl groups at the 4- and 5-positions, linked via an amide bond to a 2-methylbenzamide moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is known for its electronic diversity and ability to participate in hydrogen bonding and π-π interactions . The 4,5-dimethyl substitution pattern on the thiazole ring enhances steric bulk and may influence conformational stability, while the 2-methyl group on the benzamide fragment introduces steric hindrance near the amide linkage.
Molecular Formula and Weight
-
Molecular Formula: C₁₃H₁₄N₂OS
-
Molecular Weight: 246.33 g/mol
-
Exact Mass: 246.0824 g/mol
-
LogP: Estimated 3.12 (using ChemDraw predictions)
Comparative Structural Analysis
The compound shares structural homology with several thiazole derivatives described in recent literature (Table 1). For instance, N-[4-(1-Adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-methyl-benzamide (CAS 5659-90-5) incorporates a bulky adamantyl group, resulting in a higher molecular weight (366.52 g/mol) and logP (5.55) . In contrast, N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide (CAS 476296-89-6) merges thiazole and quinazoline pharmacophores, expanding its potential binding modalities.
Table 1: Structural and Physicochemical Comparison of Thiazole Derivatives
Synthetic Methodologies
Thiazole Ring Formation
The synthesis of the 4,5-dimethylthiazole core can be achieved via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioureas . For this compound, methyl groups at positions 4 and 5 suggest the use of a symmetrically substituted α-diketone precursor. Alternative methods include:
-
Microwave-assisted synthesis: Reduces reaction times and improves yields, as demonstrated in the preparation of anti-tubercular benzothiazoles .
-
One-pot multicomponent reactions: Efficient for introducing diverse substituents while minimizing purification steps .
Amide Coupling Strategies
The benzamide moiety is typically introduced via amide bond formation between 2-methylbenzoic acid and the aminothiazole intermediate. Common reagents include:
-
EDCl/HOBt: Facilitates coupling under mild conditions, preserving the integrity of the thiazole ring.
-
DCC/DMAP: Effective for sterically hindered substrates, though may require longer reaction times.
Optimization Considerations:
-
Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.
-
Temperature control: Reactions performed at 0–25°C minimize side reactions such as thiazole ring decomposition .
Structure-Activity Relationships (SAR)
Thiazole Substitutions
-
4,5-Dimethyl groups: Increase lipophilicity and steric bulk, potentially enhancing blood-brain barrier penetration .
-
Position of benzamide substitution: The 2-methyl group on the benzamide may restrict rotational freedom, favoring target binding through conformational pre-organization.
Electronic Effects
Electron-donating methyl groups on the thiazole ring elevate the HOMO energy, facilitating charge-transfer interactions with biological targets . Nitro-substituted analogs (e.g., N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide) exhibit reduced activity compared to methylated variants, highlighting the importance of electron-donating substituents.
Future Research Directions
-
Synthetic Optimization: Explore continuous-flow chemistry to scale up production while maintaining yield and purity.
-
In Vitro Screening: Prioritize assays against M. tuberculosis H37Rv and cancer cell lines (e.g., MCF-7, A549) to validate predicted activities.
-
ADMET Profiling: Assess pharmacokinetic properties using in silico models (e.g., SwissADME) followed by in vivo studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume